![molecular formula C7H9N B168980 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole CAS No. 13618-90-1](/img/structure/B168980.png)

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole

Descripción general

Descripción

“1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” is a chemical compound . It is also known as “ethyl 1,4,5,6-tetrahydrocyclopenta [b]pyrrole-2-carboxylate” with a CAS Number: 124455-77-2 . The IUPAC name is “ethyl 1,4,5,6-tetrahydrocyclopenta [b]pyrrole-2-carboxylate” and the Inchi Code is "1S/C10H13NO2/c1-2-13-10 (12)9-6-7-4-3-5-8 (7)11-9/h6,11H,2-5H2,1H3" .

Synthesis Analysis

The synthesis of “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” derivatives has been achieved through an Au (i)-catalyzed tandem reaction . This reaction involves the use of 1- (1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or NH4OAc . The reaction has been reported to yield a series of polysubstituted pyrroles in moderate to good yields .Molecular Structure Analysis

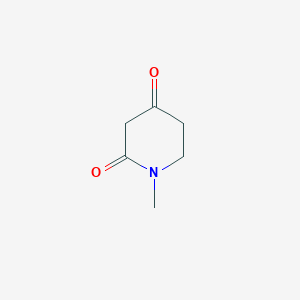

The molecular structure of “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” can be represented by the linear formula C10H13NO2 . The Inchi Code “1S/C10H13NO2/c1-2-13-10 (12)9-6-7-4-3-5-8 (7)11-9/h6,11H,2-5H2,1H3” provides a detailed description of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “1,4,5,6-Tetrahydrocyclopenta[b]pyrrole” primarily involve its synthesis. As mentioned earlier, an Au (i)-catalyzed tandem reaction is used for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta [b]pyrrole derivatives .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole has been explored for its anti-inflammatory properties. Specifically, 2-substituted derivatives of this compound have demonstrated significant anti-inflammatory activity on TPA-induced skin inflammation in mice, surpassing the efficacy of the reference drug celecoxib. The mechanism of action is attributed to the inhibition of the NF-κB pathway via blocking IKK activities, consequently reducing the expression of inflammatory cytokines like IL-1β, IL-6, TNF-α, and COX-2. This discovery underscores the potential of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole derivatives as anti-inflammatory agents, particularly for skin inflammation (Xu et al., 2016).

Chemical Synthesis and Applications

The compound is also significant in chemical synthesis. An innovative Au(I)-catalyzed tandem reaction has been developed to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives, demonstrating moderate to good yields. This synthesis route highlights the chemical versatility and potential of 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole in the production of various pyrrole derivatives (Mou et al., 2015).

Quantum-Chemical Modeling

Quantum-chemical modeling studies have been conducted to elucidate the mechanism of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole assembly from cyclopentanone oxime and acetylene, known as the Trofimov reaction. The kinetic and thermodynamic characteristics obtained from these studies confirm the feasibility of this synthetic pathway, paving the way for further exploration of the compound's synthetic applications (Bobkov & Vitkovskaya, 2021).

Pharmaceutical and Material Science Research

6,7-Dihydro-5H-cyclopenta[b]pyridine, a closely related compound, is extensively used in pharmaceutical, bactericide, antimicrobial research, and the synthesis of materials like synthetic resins and antioxidants. Its role as a side-chain in the production of fourth-generation Cefpirome and its significant yields in the acrolein synthesis route underline its importance in both pharmaceutical and material science sectors (Chun, 2007).

Optoelectronic Applications

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole derivatives have shown potential in the field of organic electronics. Improved synthesis methods have been developed for tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a class of materials with promising optoelectronic properties. The use of niobium pentachloride as a catalyst has resulted in excellent yields and low reaction times, indicating the compound's suitability for optoelectronic applications (Martins et al., 2018).

Propiedades

IUPAC Name |

1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSKVYIIXZCDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6-Tetrahydrocyclopenta[b]pyrrole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)

![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)